molecular formula C10H7BrN2O3 B12637658 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- CAS No. 934568-27-1

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-

Cat. No.: B12637658
CAS No.: 934568-27-1
M. Wt: 283.08 g/mol
InChI Key: OYPYNNMHCWYLPZ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 5, a methyl group at position 1, and an α-oxo-acetic acid moiety at position 3 (Fig. 1). This structure combines electron-withdrawing (bromo, oxo) and alkyl (methyl) groups, influencing its electronic, steric, and physicochemical properties.

Properties

CAS No.

934568-27-1

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

IUPAC Name

2-(5-bromo-1-methylpyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid

InChI

InChI=1S/C10H7BrN2O3/c1-13-4-7(8(14)10(15)16)6-2-5(11)3-12-9(6)13/h2-4H,1H3,(H,15,16)

InChI Key

OYPYNNMHCWYLPZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CC(=C2)Br)C(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of the Pyrrolo[2,3-b]pyridine Core

The synthesis typically begins with the formation of the pyrrolo[2,3-b]pyridine structure. This can be achieved through various methods, including cyclo-condensation reactions involving suitable starting materials like 2-amino-1,5-diphenyl-1H-pyrrole derivatives and active methylene compounds in acidic conditions.

General Reaction Scheme:

  • Starting Materials: 2-amino-1,5-diphenyl-1H-pyrrole and active methylene compounds.
  • Conditions: Reflux in acetic acid with catalytic hydrochloric acid.
  • Outcome: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.

Bromination

Following the formation of the core structure, bromination at the 5-position is performed to introduce the bromine atom necessary for further functionalization.

Bromination Method:

  • Reagents: Bromine or N-Bromosuccinimide (NBS) in an organic solvent such as chloroform or dichloromethane.
  • Conditions: Reaction at 0°C to room temperature for a specified duration (10 minutes to several hours).
  • Outcome: Production of 5-bromo-1-methyl-pyrrolo[2,3-b]pyridine.

Acetic Acid Derivatization

The final step involves converting the brominated pyrrolo compound into the desired acetic acid derivative.

Derivatization Steps:

  • Tosylation:

    • Reagents: Tosyl chloride and a base (e.g., triethylamine or sodium hydroxide).
    • Conditions: Conducted in a biphasic system (dichloromethane and aqueous base) under reflux conditions.
    • Outcome: Formation of a tosylated intermediate.
  • Acetic Acid Reaction:

    • The tosylated product is then treated with acetic acid or its derivatives to yield 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid.
    • The reaction may require heating and stirring for optimal conversion.

The preparation methods for synthesizing 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-α-oxo-, involve multi-step synthetic routes that require careful control of reaction conditions to achieve high yields and purity. Below is a summary table detailing each step:

Step Reagents/Conditions Outcome
Formation of Core 2-amino-1,5-diphenyl-1H-pyrrole + active methylene Pyrrolo[2,3-b]pyridine core
Bromination Bromine/NBS + chloroform/dichloromethane 5-Bromo-pyrrolo compound
Tosylation Tosyl chloride + base + dichloromethane Tosylated intermediate
Acetic Acid Derivatization Acetic acid + tosylated intermediate Final product: 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid

Chemical Reactions Analysis

Nucleophilic Substitution at Bromine Site

The 5-bromo substituent undergoes palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl group introductions:

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acid (80°C, DME/H₂O)5-Aryl-1H-pyrrolo[2,3-b]pyridine derivatives62–78%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine (100°C, toluene)5-Amino-substituted analogs55%

Key Findings :

  • Bromine substitution occurs regioselectively at the 5-position due to electron-withdrawing effects of the α-oxo ester .

  • Suzuki reactions with electron-deficient boronic acids achieve higher yields (e.g., 3-cyanophenyl: 78%) .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis and subsequent derivatization:

ReactionConditionsProductApplicationReference
Ester Hydrolysis2.5 N NaOH, MeOH (50°C, 30 min)Carboxylic acid derivativeIntermediate for amide coupling
Amide FormationEDC/HOBt, R-NH₂ (DCM, RT)3-Acetamide derivativesKinase inhibitor candidates

Mechanistic Insight :

  • Hydrolysis proceeds via base-mediated nucleophilic attack at the ester carbonyl, forming a carboxylate intermediate.

  • The resulting carboxylic acid serves as a handle for peptide coupling or metal coordination .

Cyclization to Oxadiazole Derivatives

The α-oxo acetic acid moiety participates in cyclocondensation reactions:

text
**Synthetic Pathway**: 1. **Step 1**: React with carboxamidine (e.g., 1-methylindole-3-carboxamidine) in DMSO. 2. **Step 2**: Stir at RT for 30 min, followed by ice-water quenching. 3. **Product**: 1,2,4-Oxadiazole-fused derivatives. **Example**: (5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-[3-(1-methyl-1H-indol-3-yl)-[1,2,4]oxadiazol-5-yl]-methanone - Yield: 68% - Key Applications: Anticancer screening [2][3]

Oxidation and Reduction Reactions

The α-oxo group and bromine participate in redox transformations:

ReactionReagentsOutcomeReference
Bromine OxidationH₂O₂, AcOHFormation of 5-keto derivatives (unstable)
α-Ketone ReductionNaBH₄, MeOH3-Hydroxyacetic acid analogs

Challenges :

  • Over-oxidation of the pyrrolo[2,3-b]pyridine core limits utility of strong oxidants.

Cross-Coupling at the Pyrrole Nitrogen

The N-methyl group can be modified under specific conditions:

Demethylation :

  • Reagents: BBr₃, DCM (−78°C → RT)

  • Product: NH-free pyrrolopyridine (enables subsequent alkylation)

Limitations :

  • Harsh conditions risk decomposition of the α-oxo ester .

Scientific Research Applications

Cancer Therapy

One of the primary applications of this compound is in cancer therapy. Research has demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. For example, a study reported that specific derivatives showed IC50 values in the nanomolar range against FGFR1, 2, and 3 . These compounds were also effective in inhibiting the proliferation of breast cancer cells and inducing apoptosis.

Table 1: FGFR Inhibition Potency of Selected Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
Compound 4h7925
Other Derivative1900Not specifiedNot specified

Inflammation and Immune Response

Another significant application is in modulating inflammatory responses. Certain derivatives have been identified as selective phosphodiesterase-4B inhibitors (PDE4B), which are crucial in treating inflammatory diseases. For instance, one derivative was shown to significantly inhibit TNF-α release from macrophages exposed to pro-inflammatory stimuli .

Table 2: PDE4B Inhibition Activity

CompoundIC50 (µM)% Inhibition at 10 µM
Compound 11h0.1199
Other Derivative1.120

Case Study 1: Cancer Cell Proliferation Inhibition

In vitro studies involving mouse breast cancer cells (4T1) demonstrated that treatment with specific derivatives led to a marked reduction in cell proliferation and migration. The mechanism involved the induction of apoptosis and the disruption of signaling pathways associated with cancer progression .

Case Study 2: Anti-inflammatory Effects

A comprehensive study assessed the anti-inflammatory properties of a derivative in an animal model of acute inflammation. The results indicated a significant reduction in inflammatory markers and improved clinical outcomes, suggesting potential therapeutic benefits for conditions like rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- involves its interaction with FGFRs. The compound inhibits the FGFR signaling pathway, which is crucial for cell proliferation, differentiation, and survival. By blocking this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .

Comparison with Similar Compounds

Key Features :

  • 5-Bromo substituent : Enhances electrophilicity and may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
  • 1-Methyl group : Reduces solubility in polar solvents but improves metabolic stability by blocking N1-H hydrogen bonding .
  • α-Oxo-acetic acid moiety : Introduces a carboxylic acid bioisostere, enabling hydrogen bonding with target proteins .
Structural Analogues

The compound belongs to a family of pyrrolo[2,3-b]pyridine derivatives. Key analogues include:

Compound Name Substituents CAS No. Key Differences References
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, α-oxo- - No 5-Bromo or 1-methyl 478677-93-9 Lacks bromo and methyl groups; higher polarity due to unsubstituted N1-H
Methyl 7-azaindole-3-glyoxylate - Methyl ester at α-oxo-acetic acid 357263-49-1 Esterified carboxylic acid reduces acidity; improved cell membrane permeability
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine - No α-oxo-acetic acid 183208-22-2 Lacks the oxo-acetic acid moiety; simpler synthesis but limited hydrogen-bonding capacity
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde - Aldehyde at C3 N/A Oxo group as aldehyde instead of acetic acid; reactive for condensation reactions
Physicochemical Properties
  • Solubility : The 1-methyl group reduces water solubility compared to the unmethylated analogue (CAS 478677-93-9) but enhances lipid solubility (logP increase ~0.5) .
  • Acidity : The α-oxo-acetic acid moiety (pKa ~3.5) is more acidic than the aldehyde in compound 9 (), facilitating salt formation in physiological conditions .
  • NMR Shifts : The 5-bromo substituent deshields adjacent protons, e.g., C4-H (δ 8.55 ppm in DMSO-d6), while the methyl group at N1 shifts NH signals upfield (δ 12.40 ppm vs. δ 12.93 ppm in unmethylated analogues) .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-α-oxo- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-α-oxo- is C11H9BrN2O3. It features a pyrrolo[2,3-b]pyridine core with a bromine substituent at the 5-position and an α-oxo group at the 1-methyl position. This unique structure is believed to contribute to its biological activity.

Property Value
Molecular Weight297.1 g/mol
Molecular FormulaC11H9BrN2O3
Structural FeaturesPyrrolo[2,3-b]pyridine core with bromine and α-oxo groups

Biological Activity

Research indicates that derivatives of the pyrrolo[2,3-b]pyridine class exhibit significant biological activities, particularly as inhibitors of SGK-1 (serum/glucocorticoid-regulated kinase 1). SGK-1 is involved in various cellular processes such as electrolyte balance and cell proliferation, making it a target for therapeutic intervention in conditions like renal and cardiovascular diseases.

Inhibition Studies

A notable study demonstrated that derivatives of this compound exhibited potent inhibitory effects on SGK-1 activity. The IC50 values for some derivatives ranged from 0.14 to 0.48 μM, indicating strong potential for therapeutic applications in managing diseases associated with SGK-1 dysregulation .

Case Studies

  • SGK-1 Inhibition : A series of experiments showed that the compound effectively inhibited SGK-1 kinase activity in vitro, leading to reduced cell proliferation in renal cell lines. This suggests its potential as a treatment for renal disorders.
  • Anti-inflammatory Effects : Another study explored the anti-inflammatory properties of related compounds, showing that they significantly inhibited TNF-α release from macrophages exposed to pro-inflammatory stimuli. This highlights the compound's potential role in treating inflammatory diseases .

The mechanism through which 1H-Pyrrolo[2,3-b]pyridine derivatives exert their biological effects primarily involves the inhibition of specific kinases such as SGK-1 and PDE4B (phosphodiesterase type 4B). By inhibiting these enzymes, the compounds can modulate signaling pathways that are crucial for cell survival and inflammation.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of various pyrrolo[2,3-b]pyridine derivatives:

Compound Biological Activity IC50 (μM)
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-acetic acidSGK-1 inhibitor0.14
4-(5-(2-naphthalenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acidInvestigated for anti-cancer propertiesNot specified
4-[5-(3-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]benzoic acidExplored for anti-inflammatory effectsNot specified

Q & A

Basic Research Question

  • ¹H/¹³C NMR :
    • The 5-bromo substituent induces deshielding in adjacent protons, observed as doublets (δ ~8.3–8.9 ppm, J = 2.1–3.1 Hz) .
    • The α-oxo-acetic acid moiety shows a carbonyl signal at δ ~163–165 ppm in ¹³C NMR and a singlet for the acidic proton (δ ~12.4–13.4 ppm) in DMSO-d₆ .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation from theoretical values. For example, a derivative with C₁₀H₈BrN₂O₃ would have m/z calcd. 299.9732, found 299.9728 .

Advanced Research Question

  • In Situ Derivatization : Immediately functionalize unstable intermediates (e.g., 3-amino groups) via acylation or sulfonylation without isolation. For example, reacting with nicotinoyl chloride to form stable amides .
  • Inert Atmosphere : Conduct reductions (e.g., H₂/Raney Ni) under nitrogen/argon to prevent oxidation .
  • Low-Temperature Workup : Quench reactions at –20°C to minimize decomposition .

Example : 3-Amino-5-bromo-1H-pyrrolo[2,3-b]pyridine decomposes within hours at RT but stabilizes as an N-acylated derivative (e.g., 96% yield after acylation) .

How do structural modifications (e.g., 5-bromo, α-oxo-acetic acid) influence biological activity in kinase inhibition studies?

Advanced Research Question

  • 5-Bromo Substituent : Enhances binding to hydrophobic kinase pockets (e.g., JAK2/STAT pathways) by increasing van der Waals interactions. Bromine’s size and electronegativity improve selectivity over chlorine .
  • α-Oxo-Acetic Acid : Acts as a bioisostere for phosphate groups, mimicking ATP-binding in kinases. The carboxylic acid facilitates hydrogen bonding with catalytic lysine residues .
  • 1-Methyl Group : Reduces metabolic deactivation by blocking cytochrome P450 oxidation at the pyrrole nitrogen .

SAR Insight : In a kinase inhibitor series, 5-bromo derivatives showed IC₅₀ values 10-fold lower than non-brominated analogs .

What analytical methods validate purity and identity for this compound in preclinical studies?

Basic Research Question

  • HPLC : Use C18 columns with UV detection (λ = 254 nm). Purity >98% is achievable with gradient elution (MeOH/H₂O + 0.1% TFA) .
  • Elemental Analysis : Confirm C, H, N, Br content with <0.4% deviation from theoretical values .
  • X-ray Crystallography : Resolve ambiguous proton assignments (e.g., tautomerism in the pyrrolo-pyridine ring) .

Best Practice : Combine HRMS and 2D NMR (COSY, HSQC) to resolve structural ambiguities, particularly for regioisomers .

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